(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
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Overview
Description
(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine core, which is further substituted with a chloro and a methoxymethyl group. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.
Preparation Methods
The synthesis of (4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various methods such as cyclization reactions.
Functional Group Introduction: The chloro and methoxymethyl groups are introduced through selective halogenation and methylation reactions.
Boronic Acid Formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants.
Scientific Research Applications
(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules, particularly those containing diol groups. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. This property is exploited in various applications, including drug design and molecular recognition .
Comparison with Similar Compounds
(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Esters: These compounds are used as protective groups in carbohydrate chemistry and have similar reactivity to this compound.
Pyridine-4-boronic Acid: Another boronic acid derivative used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids.
Properties
Molecular Formula |
C9H10BClN2O3 |
---|---|
Molecular Weight |
240.45 g/mol |
IUPAC Name |
[4-chloro-1-(methoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C9H10BClN2O3/c1-16-5-13-8(10(14)15)4-6-7(11)2-3-12-9(6)13/h2-4,14-15H,5H2,1H3 |
InChI Key |
FHAAYTNWKKIXJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2N1COC)Cl)(O)O |
Origin of Product |
United States |
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